
(4-Nitro-benzyl)-phosphonic acid
Overview
Description
(4-Nitro-benzyl)-phosphonic acid is a substituted benzyl phosphonic acid derivative characterized by a nitro group (-NO₂) at the para position of the benzyl ring and a phosphonic acid (-PO₃H₂) group attached to the benzylic carbon. Its molecular structure (C₇H₆NO₅P) confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The nitro group enhances electron-withdrawing effects, influencing acidity and reactivity, while the phosphonic acid moiety enables strong metal chelation and enzyme inhibition .
This compound has been studied in enzyme inhibition assays, particularly against metallo-β-lactamases like NDM-1, where phosphonic acid derivatives exhibit potent inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-benzyl)-phosphonic acid typically involves the nitration of benzyl phosphonic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-benzyl)-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group enhances the reactivity of the benzyl carbon towards nucleophiles.
Hydrolysis: The phosphonic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (4-Amino-benzyl)-phosphonic acid.
Substitution: Various substituted benzyl phosphonic acids.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
- (4-Nitro-benzyl)-phosphonic acid is utilized as an intermediate in the synthesis of complex organic molecules. Its phosphonic acid functional group enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and hydrolysis.
Chemical Reactions
- The compound undergoes several types of reactions:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
- Substitution : The benzyl group can engage in nucleophilic substitution reactions due to the electron-withdrawing nature of the nitro group.
- Hydrolysis : The phosphonic acid moiety can be hydrolyzed under acidic or basic conditions, yielding different derivatives.
Biology
Biochemical Probes
- The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules. It may influence cellular pathways, particularly those involving detoxification processes mediated by enzymes like glutathione S-transferase P.
Drug Development
- This compound has been explored for drug development, especially in targeting specific enzymes or receptors. Its structural similarity to phosphates allows it to mimic biological substrates, enhancing its utility in medicinal chemistry.
Medicine
Therapeutic Applications
- Phosphonic acids are known for their bioactive properties and are used in drug formulations aimed at bone targeting and osteoporosis treatment. Studies have shown that compounds similar to this compound can effectively bind calcium ions, making them suitable for developing therapies that require targeted delivery to bone tissues .
Industry
Specialty Chemicals
- In industrial applications, this compound is employed in the production of specialty chemicals with specific properties. Its ability to self-assemble on oxide surfaces makes it valuable in materials science and nanotechnology .
Data Tables
Compound | Structure Type | Notable Applications |
---|---|---|
This compound | Nitrobenzyl derivative | Drug development, biochemical probes |
Benzyl phosphonic acid | Phosphonic acid derivative | Specialty chemicals |
Phenyl phosphonic acid | Phosphonic acid derivative | Surface functionalization |
Case Study 1: Drug Development
A study explored the use of this compound as a prodrug for delivering therapeutic agents targeting bone diseases. The compound demonstrated favorable binding characteristics with calcium ions, enhancing drug localization at bone sites .
Case Study 2: Biochemical Probing
Research indicated that this compound could modulate the activity of glutathione S-transferase P, suggesting its potential role as a biochemical probe for studying detoxification pathways in cells.
Mechanism of Action
The mechanism of action of (4-Nitro-benzyl)-phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phosphonic acid group can form strong interactions with metal ions and other positively charged species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Substituted Benzyl Phosphonic Acids
- Key Differences: The nitro group in this compound lowers its pKa compared to amino or alkyl-substituted analogues, enhancing its acidity and metal-binding capacity . Compared to 4-tetradecanoylaminobenzyl phosphonic acid, the nitro derivative lacks a long hydrophobic chain, resulting in lower log P (~1.5 vs. ~5.0) and reduced cellular membrane permeability .
B. Heterocyclic Phosphonic Acids
Compound | Core Structure | pKa (Phosphonic Acid) | log P | Applications |
---|---|---|---|---|
This compound | Benzyl | ~1.5–2.0 | ~1.5 | Enzyme inhibition |
Pyrazole-phosphonic acid | Pyrazole ring | ~2.0–2.5 | ~0.8 | GABA receptor modulation |
Imidazole-phosphonic acid | Imidazole ring | ~2.3–3.0 | ~1.2 | Antiviral agents |
Thiophene-phosphonic acid | Thiophene ring | ~1.8–2.2 | ~1.8 | Osteoporosis treatment |
- Key Differences :
- Benzyl phosphonic acids generally exhibit higher log P values than heterocyclic analogues due to aromatic hydrophobicity .
- The nitro group in this compound increases electron density at the phosphorus atom, enhancing its ability to mimic transition states in enzyme catalysis compared to heterocyclic derivatives .
Physicochemical Properties
Acidity (pKa) :
Phosphonic acids are ~2–3 pKa units more acidic than carboxylic acids due to the tetrahedral geometry and stronger hydrogen bonding of the -PO₃H₂ group. The nitro group further reduces the pKa of this compound (pKa₁ ~1.5) compared to unsubstituted benzyl phosphonic acid (pKa ~2.5) .Lipophilicity (log P) :
The log P of this compound (~1.5) is higher than that of sulfonated or hydroxylated analogues (log P < 1) but lower than alkyl-substituted derivatives (log P > 3) .
Research Challenges and Opportunities
Biological Activity
(4-Nitro-benzyl)-phosphonic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group substituted with a nitro group at the para position and linked to a phosphonic acid moiety. Its molecular formula is CHNOP, and it has a molecular weight of 219.12 g/mol. The presence of the nitro group enhances its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Nitrobenzyl compounds often interact with various enzymes, including glutathione S-transferases, which are involved in detoxification processes within cells. This interaction can influence cellular metabolism and potentially provide therapeutic benefits.
- Inhibition of Phosphatases : Research indicates that derivatives of benzylphosphonic acids exhibit inhibitory effects on prostatic acid phosphatase (PAP), which plays a crucial role in prostate cancer progression. The inhibitory potency varies significantly among different derivatives .
- Antibacterial Activity : Nitro compounds are known for their antibacterial properties. Studies have shown that certain nitrobenzyl derivatives exhibit significant activity against various bacterial strains, potentially through mechanisms involving cell membrane disruption or interference with metabolic pathways .
Antibacterial Activity
Research demonstrates that this compound and its derivatives possess notable antibacterial properties. For instance, studies have shown that related nitro compounds can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa at micromolar concentrations .
Case Studies
- Inhibition of Thromboxane Formation : A related compound, sodium-p-benzyl-4-[1-oxo-2-(4-chlorobenzyl)-3-phenyl propyl]phenyl phosphonate (N-0164), has been shown to selectively inhibit thromboxane formation in human platelets, demonstrating significant pharmacological potential in cardiovascular applications .
- Phosphatase Inhibition : A study on aminoalkanol derivatives highlighted their competitive inhibition against PAP, with binding affinities suggesting strong interactions at the active site. This finding underscores the potential for developing targeted therapies for prostate cancer using phosphonic acid derivatives .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (4-nitro-benzyl)-phosphonic acid, and how can purity be optimized during synthesis?
- Answer : Synthesis typically involves nucleophilic substitution or phosphorylation of 4-nitrobenzyl precursors. For example, alkylation of phosphonic acid derivatives with 4-nitrobenzyl halides under anhydrous conditions (e.g., using triethylamine as a base) is common. Purity optimization requires rigorous purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Monitoring reaction progress with P NMR ensures minimal side products like unreacted phosphonate esters .
Q. How can the coordination properties of this compound be exploited in material science?
- Answer : The phosphonic acid group’s three oxygen atoms enable strong coordination with metal ions (e.g., Cu, Ln), forming metal-organic frameworks (MOFs) or coordination polymers. These materials are synthesized hydrothermally and characterized via XRD and FTIR. Applications include proton-conductive membranes (relevant for fuel cells) or luminescent materials, as demonstrated in lanthanide-based MOFs .
Q. What analytical techniques are critical for quantifying trace residues of this compound in plant tissues?
- Answer : LC-MS/MS is the gold standard due to its sensitivity (detection limits ~0.01 mg/kg). Sample preparation involves solvent extraction (e.g., acetonitrile) followed by SPE cleanup. Note that reporting limits (RLs) vary between labs (0.01–0.2 mg/kg), necessitating inter-lab calibration for cross-study comparisons .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-nitro group influence the catalytic activity of this compound in asymmetric synthesis?
- Answer : The nitro group’s electron-withdrawing nature enhances the acidity of the phosphonic acid proton, improving its Brønsted acid catalysis. Steric hindrance from the benzyl group directs substrate orientation in transition states, as shown in enantioselective Michael additions (e.g., propanal and trans-β-nitrostyrene). Computational modeling (DFT) and H NMR titration validate active-site interactions .
Q. What methodologies resolve contradictions in attributing phosphonic acid residues to synthetic vs. natural sources in organic crops?
- Answer : Isotopic labeling (e.g., O tracing) distinguishes biosynthesized phosphonic acid from synthetic sources. Additionally, longitudinal field studies monitor perennial crops for historical accumulation (e.g., residual phosphonic acid detected years after Fosetyl-Al application). Multi-year sampling and trend analysis mitigate false positives in organic certification .
Q. How can molecular dynamics (MD) simulations predict proton transport efficiency in membranes containing this compound?
- Answer : MD simulations using force fields parameterized for phosphonic acid groups (e.g., AMBER or CHARMM) model hydrogen-bonding networks and hydronium ion mobility. Key metrics include diffusion coefficients and coordination numbers with water. Recent studies show that phosphonic acid’s strong electrostatic interactions slow proton hopping compared to sulfonic acid analogs, guiding membrane design for fuel cells .
Q. What strategies mitigate crystallinity challenges in MOFs derived from this compound?
- Answer : Introducing mixed-linker systems (e.g., combining phosphonic and carboxylic acids) disrupts excessive order while maintaining porosity. Solvothermal synthesis with modulators (e.g., acetic acid) controls nucleation. Post-synthetic modification (e.g., ligand exchange) further tailors pore functionality, as demonstrated in MOFs for gas storage .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in residue detection (e.g., RL variability) require harmonized protocols across labs, as highlighted in EOCC guidelines .
- Environmental Persistence : Degradation studies using UV/HO advanced oxidation processes (AOPs) assess environmental fate, with half-lives dependent on pH and temperature .
Properties
IUPAC Name |
(4-nitrophenyl)methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXRFYRXBFQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409218 | |
Record name | (4-Nitro-benzyl)-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-62-5 | |
Record name | (4-Nitro-benzyl)-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1205-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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